Diglycidyl phthalate

Overview

Description

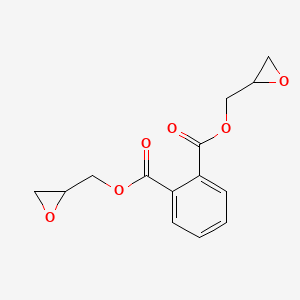

Diglycidyl phthalate is an organic compound that belongs to the class of glycidyl esters. It is derived from phthalic acid and contains two glycidyl groups. This compound is primarily used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent adhesive properties, chemical resistance, and mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diglycidyl phthalate is synthesized through the reaction of phthalic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction involves the formation of an intermediate, which is then converted to this compound through a series of steps involving dehydrochlorination and epoxidation.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous reactors to ensure efficient mixing and reaction control. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Diglycidyl phthalate undergoes various chemical reactions, including:

Epoxy Ring Opening: The epoxy groups in this compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. This reaction is commonly used in the curing of epoxy resins.

Hydrolysis: The compound can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of diols and phthalic acid derivatives.

Polymerization: this compound can participate in polymerization reactions to form cross-linked polymer networks, which are essential in the production of thermosetting resins.

Common Reagents and Conditions:

Amines: Used in the curing process of epoxy resins, leading to the formation of cross-linked networks.

Acids and Bases: Employed in hydrolysis reactions to break down the epoxy groups.

Catalysts: Various catalysts, such as tertiary amines and metal salts, are used to accelerate the polymerization and curing processes.

Major Products Formed:

Cured Epoxy Resins: Formed through the reaction with amines, resulting in highly cross-linked and durable materials.

Hydrolyzed Products: Including diols and phthalic acid derivatives, formed through hydrolysis reactions.

Scientific Research Applications

Plastics and Polymers

Diglycidyl phthalate is primarily utilized as a plasticizer in polyvinyl chloride (PVC) formulations. Its incorporation enhances the flexibility, thermal stability, and mechanical properties of PVC products. For instance, research indicates that replacing traditional plasticizers with epoxidized castor oil-based this compound significantly improves the thermal stability of PVC films. The initial decomposition temperature increased markedly when this compound was used, demonstrating its effectiveness as a stabilizing agent .

| Property | PVC with Dioctyl Phthalate | PVC with this compound |

|---|---|---|

| Initial Decomposition Temp (°C) | 170 | 194.7 |

| % Mass Loss at 50% (°C) | 250 | 280 |

| Flexibility | Moderate | High |

Adhesives and Coatings

In adhesive formulations, this compound serves as a reactive diluent that enhances adhesion properties while reducing viscosity. Its use in epoxy resins allows for improved bonding strength in various applications, including automotive and construction industries. Case studies have shown that adhesives formulated with this compound exhibit superior performance compared to those without it, particularly in high-stress environments .

Biomedical Applications

Recent research has explored the potential of this compound in biomedical applications, particularly in drug delivery systems and tissue engineering. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs and promoting cell adhesion. Studies indicate that hydrogels based on this compound demonstrate controlled release properties, which are essential for effective drug delivery .

Environmental Considerations

Despite its beneficial applications, concerns regarding the environmental impact of this compound have emerged. Studies have documented its presence in wastewater and its potential endocrine-disrupting effects on aquatic life . As such, ongoing research aims to develop greener synthesis methods and explore biodegradable alternatives.

Mechanism of Action

The mechanism of action of diglycidyl phthalate primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds and cross-linked networks. The molecular targets include amines, alcohols, and thiols, which react with the epoxy groups to form stable and durable materials. The pathways involved in these reactions are well-studied and form the basis for the development of various epoxy-based materials.

Comparison with Similar Compounds

Bisphenol A Diglycidyl Ether (BADGE): A widely used epoxy resin precursor with similar reactivity and applications.

Bisphenol F Diglycidyl Ether (BFDGE): Another epoxy resin precursor with slightly different structural properties and reactivity.

Diglycidyl Terephthalate: Similar to diglycidyl phthalate but derived from terephthalic acid instead of phthalic acid.

Comparison: this compound is unique in its ability to form highly cross-linked networks with excellent mechanical properties and chemical resistance. Compared to bisphenol A diglycidyl ether and bisphenol F diglycidyl ether, this compound offers distinct advantages in terms of thermal stability and flexibility. Additionally, its synthesis from phthalic acid provides a different structural framework, which can be advantageous in specific applications.

Biological Activity

Diglycidyl phthalate (DGP) is a chemical compound derived from phthalic acid, primarily used as a plasticizer in various industrial applications. Its biological activity is of significant concern due to its potential endocrine-disrupting properties and effects on human health and the environment. This article provides a comprehensive overview of the biological activity of DGP, including its mechanisms of action, toxicological effects, and relevant case studies.

DGP is characterized by its epoxide groups, which confer unique reactivity that can influence biological systems. The compound's structure allows it to interact with various biological macromolecules, potentially leading to adverse effects.

Mechanisms of Biological Activity

DGP exhibits several biological activities primarily through the following mechanisms:

- Endocrine Disruption : DGP is classified as an endocrine disruptor, affecting hormonal balance and reproductive health. It can interfere with hormone receptors and alter hormone synthesis and metabolism, which can lead to developmental and reproductive toxicity .

- Cytotoxicity : Studies have indicated that DGP can induce cytotoxic effects in various cell lines, leading to apoptosis or necrosis. This cytotoxicity is often linked to oxidative stress and mitochondrial dysfunction .

- Allergic Reactions : There is evidence suggesting that DGP can cause skin sensitization and allergic reactions upon contact, particularly in occupational settings where exposure is more prevalent .

Toxicological Effects

The toxicological profile of DGP has been assessed through various studies:

- Reproductive Toxicity : Animal studies have shown that exposure to DGP can result in developmental abnormalities, particularly affecting the male reproductive system. This aligns with findings related to other phthalates, which exhibit similar modes of action .

- Organ Toxicity : Research indicates that DGP may cause damage to the liver and kidneys. Long-term exposure has been associated with histopathological changes in these organs .

- Environmental Impact : In ecological assessments, DGP has shown moderate bioaccumulation potential but low biomagnification. Its presence in aquatic environments raises concerns about chronic exposure effects on wildlife .

Case Studies

Several case studies have highlighted the implications of DGP exposure:

- Occupational Exposure : A study involving workers in industries using polyurethane foam found high rates of contact dermatitis attributed to DGP and other phthalates. This underscores the need for stringent safety measures in workplaces handling these chemicals .

- Food Packaging Migration : Research on phthalate migration from food packaging into food products revealed detectable levels of DGP under certain conditions. This raises concerns about dietary exposure to endocrine disruptors through food consumption .

- Developmental Studies : A cohort study examining prenatal exposure to phthalates found associations between maternal exposure to DGP and adverse developmental outcomes in offspring, emphasizing the vulnerability during critical periods of development .

Table 1: Summary of Toxicological Effects of this compound

Table 2: Case Studies on this compound Exposure

Properties

IUPAC Name |

bis(oxiran-2-ylmethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPRCOLKIYRSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2C(=O)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37099-12-0 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37099-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10958265 | |

| Record name | 1,2-Diglycidyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7195-45-1 | |

| Record name | 1,2-Bis(2-oxiranylmethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7195-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diglycidyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diglycidyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.